2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

説明

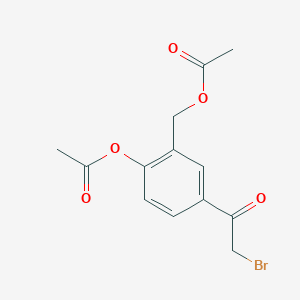

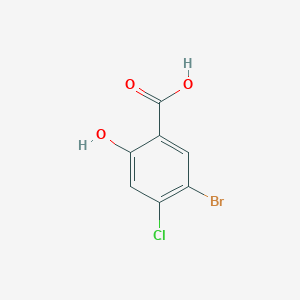

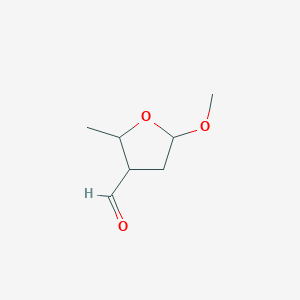

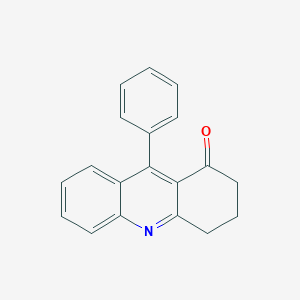

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, also known as 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone or 2-Acetoxymethyl-4-bromophenyl acetate, is an organic compound . Its molecular formula is C13H13BrO5 .

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate consists of 13 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms . The InChI code for this compound is 1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is 329.15 g/mol . It is a solid or liquid at room temperature . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .科学的研究の応用

Synthesis of Lipopeptides

This compound has been used in the alkylation of (-)-2,3- O -isopropylidene-D-threitol to afford lipopeptides . Lipopeptides are important for their role in drug delivery and antimicrobial properties.

Material Science

The compound is mentioned in the context of material science research, indicating its potential use in the synthesis or modification of materials with specific properties .

Life Science Research

As part of a comprehensive catalog of life science products, this compound may be used in various biological studies or as a reagent in biochemical research .

Pharmaceutical Applications

Given its presence in pharmaceutical affiliates’ catalogs, it may have relevance in the development or synthesis of pharmaceutical compounds .

Chemical Synthesis

The compound’s properties suggest its use in chemical synthesis processes, possibly as an intermediate or a reagent for producing other chemical compounds .

Computational Chemistry

Information about the compound is included in databases used by computational chemistry software, indicating its potential application in molecular modeling and simulation studies .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPOKCPMZBJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461048 | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate | |

CAS RN |

24085-07-2 | |

| Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

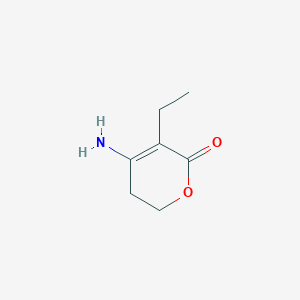

![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)